molecular formula C19H26N6O2 B5632382 2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5632382
M. Wt: 370.4 g/mol
InChI Key: ZCEIIOXKBHZPBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one" often involves intricate chemical procedures. For example, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes can be achieved via intramolecular spirocyclization of 4-substituted pyridines, indicating a method that could be relevant to the synthesis of our compound of interest (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, combining a diazine and a cycloalkane ring. This structural feature is crucial for the compound's chemical behavior and interactions. Advanced spectroscopic methods such as NMR and X-ray crystallography are pivotal in elucidating these complex molecular structures (Peori, Vaughan, & Hooper, 1998).

Chemical Reactions and Properties

Compounds within this chemical family participate in a variety of chemical reactions, showcasing their reactivity and functional group compatibility. For instance, the presence of imidazole and pyrazole moieties suggests potential for nucleophilic substitution reactions and participation in cycloaddition reactions, demonstrating the compound's versatility in chemical synthesis (Gioiello et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of your compound. For instance, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions in the research and application of your compound would depend on its specific properties and potential uses. Given the wide range of activities shown by imidazole derivatives, there could be potential for further exploration in various fields .

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-8-(5-methyl-1H-pyrazole-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-14-9-16(23-22-14)18(27)25-7-2-5-19(12-25)6-3-17(26)24(11-19)8-4-15-10-20-13-21-15/h9-10,13H,2-8,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEIIOXKBHZPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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